3-Butyl-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-Butyl-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a butyl group at the third position and methyl groups at the first and fourth positions, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,4-dimethyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the alkylation of pyrazole derivatives. For instance, starting with 3-methylpyrazole, the butylation can be carried out using butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-Butyl-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Butyl-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: Lacks the butyl group, making it less hydrophobic.
3-Butyl-1H-pyrazol-5-amine: Lacks the methyl groups, affecting its steric properties.
1,4-Dimethyl-1H-pyrazol-5-amine: Lacks the butyl group, influencing its solubility and reactivity.
Uniqueness
3-Butyl-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both butyl and methyl groups, which confer distinct physicochemical properties.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-butyl-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-6-8-7(2)9(10)12(3)11-8/h4-6,10H2,1-3H3 |
InChI Key |
ILHNPFQTHHTNHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(=C1C)N)C |
Origin of Product |
United States |
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